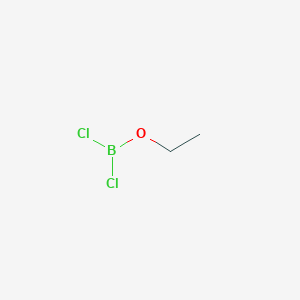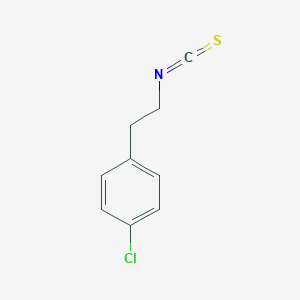
1-Chloro-4-(2-isothiocyanatoethyl)benzene
説明
1-Chloro-4-(2-isothiocyanatoethyl)benzene is a useful research compound. Its molecular formula is C9H8ClNS and its molecular weight is 197.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Interaction of Substituted Benzene with BCl3 : The study by Dittmer, Pask, and Nuyken (1992) examines the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3, highlighting its role as an initiator/transfer agent for cationic polymerizations. This suggests potential applications in polymer synthesis for similarly structured compounds like 1-Chloro-4-(2-isothiocyanatoethyl)benzene (Dittmer, Pask, & Nuyken, 1992).
Metalation of Halobenzotrifluorides : Mongin, Desponds, and Schlosser (1996) explored the metalation of chloro(trifluoromethyl)benzenes, demonstrating selective deprotonation adjacent to halogen substituents. This provides insight into how chlorinated benzene derivatives, similar to this compound, might behave under similar conditions (Mongin, Desponds, & Schlosser, 1996).
Stereochemistry in Friedel-Crafts Alkylation : The research by Segi et al. (1982) on the stereochemistry of Friedel-Crafts alkylation using optically active 2-methyloxetane and benzene suggests potential stereoselective reactions for chlorinated benzene derivatives like this compound (Segi et al., 1982).
Gasoline Blending Components Synthesis : A study by Hancsók et al. (2005) investigated the production of environmentally friendly gasoline blending components using benzene-containing n-hexane fractions, indicating the potential application of chlorinated benzene derivatives in fuel processing technology (Hancsók, Magyar, Szoboszlai, & Kalló, 2005).
Selective Separation of Palladium : Traeger et al. (2012) developed a solvent extraction system using a dithioether derivative for the selective recovery of palladium, suggesting potential applications of chlorinated benzene derivatives in metal recovery and recycling (Traeger, Koenig, Städtke, & Holdt, 2012).
Molecular Electronics : Reed et al. (1997) investigated the conductance of a molecular junction containing a benzene derivative, providing insights into potential applications in molecular-scale electronics for similar compounds (Reed, Zhou, Muller, Burgin, & Tour, 1997).
作用機序
Target of Action
The primary targets of 2-(4-Chlorophenyl)ethyl isothiocyanate are currently unknown. This compound belongs to the class of isothiocyanates, which are known to interact with a variety of biological targets
Mode of Action
Isothiocyanates, including 2-(4-Chlorophenyl)ethyl isothiocyanate, are weak electrophiles . They can react with nucleophiles, typically at the carbon atom of the isothiocyanate group
Pharmacokinetics
The compound has a molecular weight of 197.68 , and its density is 1.215 g/mL at 25 °C (lit.) . It has a boiling point of 145 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of 2-(4-Chlorophenyl)ethyl isothiocyanate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Other factors such as pH and the presence of other chemicals may also influence its action and efficacy.
特性
IUPAC Name |
1-chloro-4-(2-isothiocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJJYUJULSZFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170081 | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17608-10-5 | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenethyl)isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


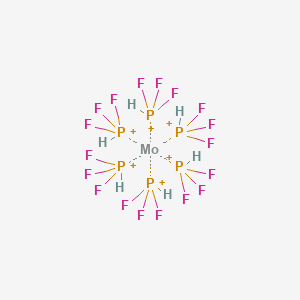
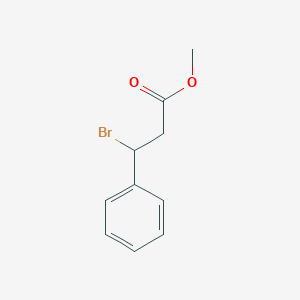
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
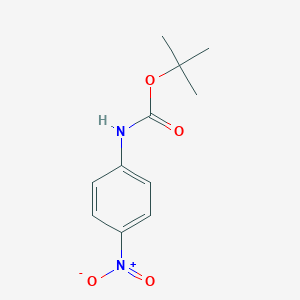
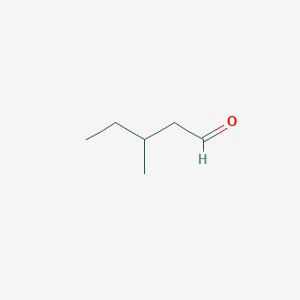
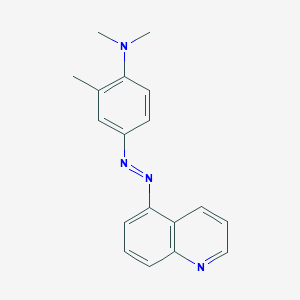
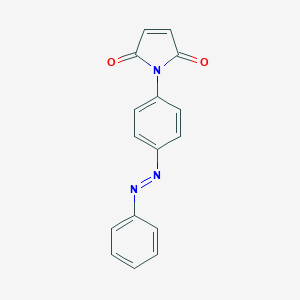
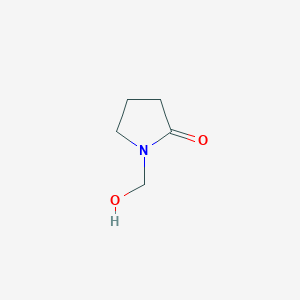
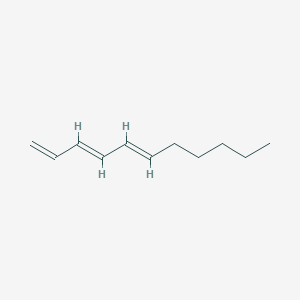

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
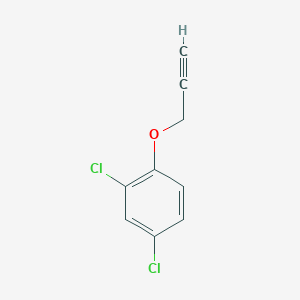
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
